N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid)
Brand Name: Vulcanchem
CAS No.:
VCID: VC20448639
InChI: InChI=1S/C6H12N2.2C2HF3O2/c1-2-5(1)8-6-3-7-4-6;2*3-2(4,5)1(6)7/h5-8H,1-4H2;2*(H,6,7)
SMILES:
Molecular Formula: C10H14F6N2O4
Molecular Weight: 340.22 g/mol

N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid)

CAS No.:

VCID: VC20448639

Molecular Formula: C10H14F6N2O4

Molecular Weight: 340.22 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid) -

Description

Synthesis

The synthesis of N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid), typically involves multi-step processes starting from commercially available precursors. The cyclopropyl group and azetidine ring are introduced through controlled reactions, followed by the addition of trifluoroacetic acid to stabilize the amine functionality.

General Synthetic Pathway:

  • Preparation of azetidine derivatives through ring closure reactions.

  • Cyclopropyl substitution at the nitrogen atom.

  • Reaction with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt.

Applications and Potential Uses

While specific biological activity data for this compound is limited, its structural features suggest potential applications in drug development and chemical research:

  • Pharmacological Scaffolds:

    • Azetidine-containing compounds are known for their ability to interact with biological targets due to their rigid structure.

    • The cyclopropyl group may enhance binding affinity to certain proteins or enzymes.

  • Bioavailability Enhancement:

    • The trifluoroacetic acid moieties improve solubility and may enhance metabolic stability, making the compound suitable for pharmacokinetic studies .

  • Chemical Research:

    • The compound can serve as a precursor for synthesizing derivatives with varied biological activities.

Comparative Analysis with Similar Compounds

To understand its uniqueness, N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid), can be compared with structurally related compounds:

Compound NameStructural FeaturesUnique Characteristics
N-cyclobutylazetidin-3-amine, bis(TFA)Cyclobutyl group on azetidineLarger ring size confers steric hindrance
(1-methylazetidin-2-yl)methanamine, bis(TFA)Methyl substitution on azetidineAlters solubility and reactivity
N-cyclopropylazetidin-3-amine, bis(TFA)Cyclopropyl group on azetidineSmaller ring size affects dynamics
Product Name N-cyclopropylazetidin-3-amine, bis(trifluoroacetic acid)
Molecular Formula C10H14F6N2O4
Molecular Weight 340.22 g/mol
IUPAC Name N-cyclopropylazetidin-3-amine;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C6H12N2.2C2HF3O2/c1-2-5(1)8-6-3-7-4-6;2*3-2(4,5)1(6)7/h5-8H,1-4H2;2*(H,6,7)
Standard InChIKey FIYZMLAZNIXVRW-UHFFFAOYSA-N
Canonical SMILES C1CC1NC2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
PubChem Compound 165908513
Last Modified Aug 15 2024

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